molecular formula C22H29N3O6 B5094992 1-[(3-Ethoxy-4-methoxyphenyl)methyl]-4-(pyridin-4-ylmethyl)piperazine;oxalic acid

1-[(3-Ethoxy-4-methoxyphenyl)methyl]-4-(pyridin-4-ylmethyl)piperazine;oxalic acid

Cat. No.: B5094992
M. Wt: 431.5 g/mol
InChI Key: TUXXZEJWZXXSPM-UHFFFAOYSA-N
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Description

1-[(3-Ethoxy-4-methoxyphenyl)methyl]-4-(pyridin-4-ylmethyl)piperazine;oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with ethoxy and methoxy groups, as well as a pyridinylmethyl group. The presence of oxalic acid further adds to its chemical complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Ethoxy-4-methoxyphenyl)methyl]-4-(pyridin-4-ylmethyl)piperazine typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Subsequent deprotection and selective intramolecular cyclization yield the desired piperazine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Ethoxy-4-methoxyphenyl)methyl]-4-(pyridin-4-ylmethyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

1-[(3-Ethoxy-4-methoxyphenyl)methyl]-4-(pyridin-4-ylmethyl)piperazine has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used in the development of bioactive compounds and studying their interactions with biological targets.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(3-Ethoxy-4-methoxyphenyl)methyl]-4-(pyridin-4-ylmethyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(3-Methoxyphenyl)methyl]-4-(pyridin-4-ylmethyl)piperazine
  • 1-[(3-Ethoxyphenyl)methyl]-4-(pyridin-4-ylmethyl)piperazine
  • 1-[(3-Ethoxy-4-methoxyphenyl)methyl]-4-(pyridin-3-ylmethyl)piperazine

Uniqueness

1-[(3-Ethoxy-4-methoxyphenyl)methyl]-4-(pyridin-4-ylmethyl)piperazine is unique due to the specific combination of ethoxy and methoxy groups on the phenyl ring, as well as the pyridinylmethyl substitution on the piperazine ring. These structural features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-(pyridin-4-ylmethyl)piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2.C2H2O4/c1-3-25-20-14-18(4-5-19(20)24-2)16-23-12-10-22(11-13-23)15-17-6-8-21-9-7-17;3-1(4)2(5)6/h4-9,14H,3,10-13,15-16H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUXXZEJWZXXSPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CN2CCN(CC2)CC3=CC=NC=C3)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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